Cas no 2172448-04-1 (6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol)

6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol
- EN300-1613453
- 2172448-04-1
-
- Inchi: 1S/C11H12BrNS2/c1-11(2,3)10-13-9-7(14)4-6(12)5-8(9)15-10/h4-5,14H,1-3H3
- InChI Key: XEBFYAFJROSNIB-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)SC(C(C)(C)C)=N2)S
Computed Properties
- Exact Mass: 300.95945g/mol
- Monoisotopic Mass: 300.95945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.1Ų
- XLogP3: 4.9
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613453-0.05g |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 0.05g |
$864.0 | 2023-06-04 | ||
Enamine | EN300-1613453-0.5g |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 0.5g |
$987.0 | 2023-06-04 | ||
Enamine | EN300-1613453-1.0g |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 1g |
$1029.0 | 2023-06-04 | ||
Enamine | EN300-1613453-10000mg |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 10000mg |
$4421.0 | 2023-09-23 | ||
Enamine | EN300-1613453-5000mg |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 5000mg |
$2981.0 | 2023-09-23 | ||
Enamine | EN300-1613453-500mg |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 500mg |
$987.0 | 2023-09-23 | ||
Enamine | EN300-1613453-50mg |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 50mg |
$864.0 | 2023-09-23 | ||
Enamine | EN300-1613453-250mg |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 250mg |
$946.0 | 2023-09-23 | ||
Enamine | EN300-1613453-0.25g |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 0.25g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1613453-0.1g |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol |
2172448-04-1 | 0.1g |
$904.0 | 2023-06-04 |
6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
Additional information on 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol
Introduction to 6-Bromo-2-tert-Butyl-1,3-Benzothiazole-4-Thiol (CAS No. 2172448-04-1)
6-Bromo-2-tert-butyl-1,3-benzothiazole-4-thiol (CAS No. 2172448-04-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential applications in drug discovery and development.
The structure of 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol features a bromine atom at the 6-position, a tert-butyl group at the 2-position, and a thiol group at the 4-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various research and industrial applications.
In recent years, benzothiazoles have been extensively studied for their potential therapeutic effects. For instance, they have shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The bromine substituent in 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes and reach target sites within cells.
The tert-butyl group provides steric protection and can influence the conformational stability of the molecule. This can be particularly important in drug design, where maintaining a specific conformation is crucial for binding to target proteins or receptors. The thiol group is highly reactive and can participate in various chemical reactions, such as thiol-disulfide exchange reactions and metal coordination. These properties make 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol a valuable building block in synthetic chemistry.
In the context of medicinal chemistry, 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol has been explored as a scaffold for the development of new drugs. Researchers have synthesized derivatives of this compound by modifying the bromine and thiol groups to enhance specific biological activities. For example, studies have shown that certain derivatives exhibit potent anticancer activity by inhibiting key enzymes involved in cancer cell proliferation.
Beyond its medicinal applications, 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol has also found use in materials science. The thiol group can form stable complexes with metal ions, making it useful in the synthesis of metal-containing materials with unique optical and electronic properties. These materials have potential applications in areas such as sensors, catalysts, and photovoltaic devices.
The synthesis of 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol typically involves multi-step processes that include the formation of a benzothiazole core followed by functionalization with the bromine and tert-butyl groups. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for producing this compound. For instance, green chemistry approaches that minimize waste and reduce energy consumption are being increasingly adopted.
In conclusion, 6-bromo-2-tert-butyl-1,3-benzothiazole-4-thiol (CAS No. 2172448-04-1) is a multifaceted compound with a wide range of applications in both research and industry. Its unique structural features make it an important molecule for further exploration in fields such as medicinal chemistry and materials science. As research continues to uncover new properties and applications of this compound, it is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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